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Compound of Interest

Compound Name:
2-(4-

Chlorophenoxy)nicotinaldehyde

CAS No.: 478031-03-7

Cat. No.: B1273422 Get Quote

Technical Whitepaper: 2-(4-Chlorophenoxy)nicotinaldehyde Subtitle: Synthesis,

Physicochemical Characterization, and Application in Heterocyclic Drug Discovery

Executive Summary
2-(4-Chlorophenoxy)nicotinaldehyde (CAS 478031-03-7) represents a critical scaffold in the

synthesis of bioactive pyridine derivatives. As a 2,3-disubstituted pyridine, it possesses a

unique reactivity profile driven by the ortho relationship between the electrophilic aldehyde

group and the phenoxy ether linkage. This bifunctionality makes it an ideal precursor for fused

heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) and a pharmacophore in

agrochemical and pharmaceutical development. This guide provides a rigorous technical

analysis of its synthesis, reaction mechanisms, and downstream utility.

Part 1: Chemical Identity & Nomenclature
Table 1: Physicochemical Profile
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Property Data

IUPAC Name 2-(4-chlorophenoxy)pyridine-3-carbaldehyde

Common Synonyms
2-(4-Chlorophenoxy)nicotinaldehyde; 2-(p-

Chlorophenoxy)-3-pyridinecarboxaldehyde

CAS Number 478031-03-7

Molecular Formula C₁₂H₈ClNO₂

Molecular Weight 233.65 g/mol

SMILES O=CC1=C(OC2=CC=C(Cl)C=C2)N=CC=C1

Appearance Off-white to pale yellow crystalline solid

Melting Point 90–92 °C

Solubility
Soluble in DMSO, DMF, DCM, Chloroform; Low

solubility in water

Part 2: Synthetic Methodology
The industrial and laboratory-scale synthesis of 2-(4-chlorophenoxy)nicotinaldehyde relies

on Nucleophilic Aromatic Substitution (S_NAr). The presence of the electron-withdrawing

aldehyde group at the C3 position activates the C2-chlorine of the starting material (2-

chloronicotinaldehyde) toward nucleophilic attack by the phenoxide.

Optimized Synthesis Protocol
Note: This protocol is standardized based on S_NAr kinetics for electron-deficient pyridines.

Reagents:

Substrate: 2-Chloronicotinaldehyde (1.0 equiv)

Nucleophile: 4-Chlorophenol (1.1 equiv)

Base: Potassium Carbonate (K₂CO₃) (1.5–2.0 equiv) or Cesium Carbonate (Cs₂CO₃) for

faster kinetics.
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Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Step-by-Step Procedure:

Activation: Charge a reaction vessel with 4-chlorophenol (1.1 equiv) and anhydrous K₂CO₃

(1.5 equiv) in DMF (0.5 M concentration). Stir at room temperature for 15 minutes to

generate the potassium 4-chlorophenoxide in situ.

Addition: Add 2-chloronicotinaldehyde (1.0 equiv) portion-wise to the reaction mixture.

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar). Monitor by

TLC (Hexane:EtOAc 3:1) or HPLC.[1] Reaction typically reaches completion in 4–6 hours.

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The

product typically precipitates as a solid.

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry

over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash

chromatography.

Mechanistic Insight (S_NAr)
The reaction proceeds via an addition-elimination mechanism. The aldehyde group at C3

withdraws electron density from the ring, stabilizing the anionic Meisenheimer Complex formed

when the phenoxide attacks C2.

Electronic Activation
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Figure 1: S_NAr reaction pathway illustrating the transition from reactants to the stable ether

product via the Meisenheimer intermediate.

Part 3: Applications in Drug Discovery &
Agrochemicals
The 2-(4-chlorophenoxy)nicotinaldehyde scaffold serves as a "linchpin" intermediate. Its

value lies in the orthogonality of its functional groups: the aldehyde is ready for

condensation/reduction, while the phenoxy ether provides lipophilicity and metabolic stability

common in bioactive molecules.

Key Derivatization Pathways
Researchers utilize this compound to access several privileged structures:

Schiff Bases (Imines): Reaction with primary amines yields Schiff bases, which are

precursors to amine ligands or antifungal agents.

1,8-Naphthyridines: Friedländer condensation with ketones/aldehydes containing an α-

methylene group.

Pyridopyrimidines: Condensation with guanidine or urea derivatives.

Alcohol/Acid Derivatives: Reduction (NaBH₄) to the alcohol or oxidation (KMnO₄) to the

carboxylic acid changes the polarity and H-bonding capability.
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Figure 2: Strategic derivatization map for medicinal chemistry campaigns.[2]

Biological Relevance[1][6]
Fungicides: Derivatives where the aldehyde is reduced to an alcohol (e.g., 1-(3-pyridyl)-2-(4-

chlorophenoxy)ethanol) have demonstrated significant fungicidal activity, leveraging the

chlorophenoxy moiety to penetrate fungal cell membranes.

Anthelmintics: The 4-chlorophenoxy motif is structurally homologous to the active

pharmacophore in Rafoxanide and related salicylanilides, suggesting potential utility in

antiparasitic drug design.

Part 4: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[3]

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All operations involving heating or dust generation must be performed inside a

certified chemical fume hood.

Storage: Store in a cool, dry place (2–8 °C preferred) under inert gas to prevent oxidation of

the aldehyde to the carboxylic acid over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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